2-(4-CHLOROPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(4-Chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone is a complex organic compound that features both chlorophenoxy and nitrophenyl groups
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with ethyl chloroacetate to form 2-(4-chlorophenoxy)acetate. This intermediate is then reacted with 4-(4-nitrophenyl)piperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-(4-Chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group. Common reagents used in these reactions include hydrogen, catalysts, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone include:
2-Chloro-4-nitrophenol: Frequently used as a building block for dyes, plastics, and explosives.
4-(4-Chlorophenoxy)benzoic acid: Used in various chemical syntheses.
4-Nitrophenyl 2-(4-chlorophenoxy)acetate: Another related compound with similar structural features. These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-14-1-7-17(8-2-14)26-13-18(23)21-11-9-20(10-12-21)15-3-5-16(6-4-15)22(24)25/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGBEECBBAZQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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